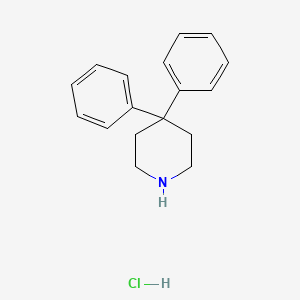

4,4-Diphenylpiperidine hydrochloride

Vue d'ensemble

Description

4,4-Diphenylpiperidine hydrochloride is a chemical compound related to the piperidine class, which is characterized by a six-membered ring containing one nitrogen atom. Compounds within this class often exhibit a range of biological activities and have been the subject of various pharmacological studies. The diphenyl substitution at the 4-position on the piperidine ring is a common structural motif in medicinal chemistry, as it can confer certain properties to the molecule, such as increased lipophilicity or altered receptor binding characteristics.

Synthesis Analysis

The synthesis of 4,4-diphenylpiperidine derivatives can be achieved through regioselective reactions of piperidine derivatives with benzene under Friedel-Crafts conditions, as demonstrated in the synthesis of 1-alkyl-4,4-diphenylpiperidines . This method provides a straightforward approach to obtain these compounds with attractive yields and allows for a wide variation at the nitrogen atom of the piperidine ring.

Molecular Structure Analysis

The molecular structure of 4,4-diphenylpiperidine derivatives can be characterized by various spectroscopic techniques, such as 1H NMR and X-ray crystallography. For instance, the crystal structure of 2,2-diphenyl-2-hydroxyacetic acid-1-methyl-4-piperidinyl ester, an important intermediate related to 4,4-diphenylpiperidine, has been determined, confirming the chemical structure . Additionally, the crystal structure of an adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component has been reported, providing insights into the conformational preferences of the piperidine ring .

Chemical Reactions Analysis

The chemical reactivity of 4,4-diphenylpiperidine derivatives can be influenced by the substituents on the piperidine nitrogen and the presence of other functional groups. For example, the synthesis of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives involves substitution at nitrogen and has been tested for potential analgesic properties . The presence of a hydroxyl group can also lead to the formation of intermolecular hydrogen bonds, as seen in the crystal structure of the aforementioned adduct .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4-diphenylpiperidine derivatives, such as pKa, partition coefficient, saturation concentration, surface activity, and protein binding, are crucial for their transport and distribution within a biological system. These parameters have been discussed for budipine, a 1-tert-butyl derivative of 4,4-diphenylpiperidine, indicating rapid absorption in humans . The permeability coefficient and invasion curves calculated from it suggest the potential of these compounds to pass through biological membranes efficiently.

Case Studies

In pharmacological studies, 4,4-diphenylpiperidine derivatives have shown antagonistic activity against experimentally induced pathological states in mice, suggesting their potential use in the therapy of Parkinson's disease . Specifically, budipine has been selected for detailed investigations due to its marked pharmacological activity. Additionally, the pancreotoxic potential of diphenylmethylpiperidine isomers has been investigated, with certain isomers causing hyperglycemia and pancreatic islet cell toxicity in rats . This highlights the importance of isomeric specificity in the biological effects of these compounds.

Applications De Recherche Scientifique

-

Proteomics Research

-

Pharmaceutical Applications

- Summary of Application : Piperidine derivatives, including 4,4-Diphenylpiperidine, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods of Application : Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

- Results or Outcomes : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . For example, 4,4-disubstituted N-benzyl piperidines inhibited the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .

-

Synthesis of Biologically Active Piperidines

- Summary of Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods of Application : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .

- Results or Outcomes : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . For example, 4,4-disubstituted N-benzyl piperidines inhibited the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction . Nayagam et al. discovered the potential inhibitor of SARS-CoV2 with piperidine core .

-

Central Nervous System (CNS) Stimulants

- Summary of Application : 4,4-Diarylpiperidine compounds, preferably 4,4-diphenylpiperidine which are substituted or unsubstituted in the 1-position of the piperidine nucleus, such as 1- (lower alkyl)-4,4-diphenylpiperidines, 1- (lower alkyl)-4-phenyl-4-tolylpiperidines, and their substantially non-toxic, pharmaceutically-acceptable acid addition salts, are highly effective central nervous system (CNS) stimulants which are superior to known amphetamine-type stimulants .

- Methods of Application : A novel and highly advantageous process of making such 4,4-diarylpiperidine compounds comprises reacting a 4-aryl-4-hydroxypiperidine compound which may be substituted in its 3-position by an aroyl group, with an aromatic hydrocarbon, in particular with benzene, in the presence of a Friedel-Crafts-type catalyst .

- Results or Outcomes : The specific results or outcomes of its use as CNS stimulants are not provided in the sources .

-

Synthesis of Biologically Active Piperidines

- Summary of Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods of Application : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .

- Results or Outcomes : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . For example, 4,4-disubstituted N-benzyl piperidines inhibited the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction . Nayagam et al. discovered the potential inhibitor of SARS-CoV2 with piperidine core .

-

Central Nervous System (CNS) Stimulants

- Summary of Application : 4,4-Diarylpiperidine compounds, preferably 4,4-diphenylpiperidine which are substituted or unsubstituted in the 1-position of the piperidine nucleus, such as 1- (lower alkyl)-4,4-diphenylpiperidines, 1- (lower alkyl)-4-phenyl-4-tolylpiperidines, and their substantially non-toxic, pharmaceutically-acceptable acid addition salts, are highly effective central nervous system (CNS) stimulants which are superior to known amphetamine-type stimulants .

- Methods of Application : A novel and highly advantageous process of making such 4,4-diarylpiperidine compounds comprises reacting a 4-aryl-4-hydroxypiperidine compound which may be substituted in its 3-position by an aroyl group, with an aromatic hydrocarbon, in particular with benzene, in the presence of a Friedel-Crafts-type catalyst .

- Results or Outcomes : The specific results or outcomes of its use as CNS stimulants are not provided in the sources .

Orientations Futures

Piperidines, including 4,4-Diphenylpiperidine hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

4,4-diphenylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N.ClH/c1-3-7-15(8-4-1)17(11-13-18-14-12-17)16-9-5-2-6-10-16;/h1-10,18H,11-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBVKKWTZYRNHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60213053 | |

| Record name | Piperidine, 4,4-diphenyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Diphenylpiperidine hydrochloride | |

CAS RN |

63675-71-8 | |

| Record name | Piperidine, 4,4-diphenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63675-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 4,4-diphenyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063675718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 4,4-diphenyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1305184.png)

![1-[5-(4-Methoxy-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone](/img/structure/B1305187.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B1305195.png)

![Methyl 2-[(7-chloroquinolin-4-yl)thio]acetate](/img/structure/B1305208.png)